molecular formula C7H7N3O3 B3049957 (2-Nitrophenyl)urea CAS No. 2273-04-3

(2-Nitrophenyl)urea

Cat. No.: B3049957
CAS No.: 2273-04-3
M. Wt: 181.15 g/mol
InChI Key: OEZUXIKLRGSNBT-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)urea is a compound with the molecular formula C7H7N3O3 . It is a urea derivative, which means it contains a carbonyl group attached to two amine residues . The molecular weight of this compound is 181.15 g/mol .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which includes this compound. This method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial applications in large volumes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenyl group linked to one nitrogen atom of a urea group . The InChI representation of the molecule is InChI=1S/C7H7N3O3/c8-7(11)9-5-3-1-2-4-6(5)10(12)13/h1-4H,(H3,8,9,11) .


Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas, including this compound, involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 181.15 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 181.04874109 g/mol . The topological polar surface area is 101 Ų .

Scientific Research Applications

Interaction with Anions

1,3-bis(4-nitrophenyl)urea demonstrates the capability to interact through hydrogen bonding with various oxoanions in solution. This results in the formation of complexes whose stability varies with the basicity of the anion. For instance, a complex salt with acetate anion has been isolated and structurally determined, showcasing hydrogen bonds of moderate strength (Boiocchi et al., 2004).

Agriculture and Environmental Impacts

  • Urea deep placement in rice fields has been studied for its impacts on nitrogen losses as nitrous oxide and nitric oxide. It increases nitrogen use efficiency by reducing ammonia volatilization and surface runoff, although its effects on nitrous oxide and nitric oxide emissions are complex and vary with the treatment and environmental conditions (Gaihre et al., 2015).

Chemical Synthesis

  • Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been utilized for the synthesis of ureas from carboxylic acids. This method is notable for good yields without racemization and compatibility with various protecting groups, making it an efficient approach for urea synthesis (Thalluri et al., 2014).

Colorimetric Chemosensors

Urea/thiourea-based colorimetric chemosensors have been synthesized, utilizing 4-nitrophenyl as a signaling unit. These receptors effectively and selectively recognize fluoride and carboxylate anions over others such as chloride and bromide in certain solutions (Kim et al., 2006).

Urea Derivatives in Pharmaceuticals

A series of N-nitrophenyl-N'-(alkyl/aryl)urea and symmetrical 1,3-disubstituted urea derivatives have been synthesized and evaluated for their antidepressant activity in mice, demonstrating varying levels of effectiveness depending on the position of the nitro group in the molecule (Perveen et al., 2012).

Mechanism of Action

Target of Action

(2-Nitrophenyl)urea belongs to the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group Urea derivatives are known to have a wide spectrum of biological activities and are extensively employed in chemical, pharmaceutical, and agrochemical industries .

Mode of Action

It is synthesized through a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This process results in a variety of N-substituted ureas, including this compound .

Biochemical Pathways

Urea and its derivatives are known to play a significant role in the urea cycle, which converts toxic nitrogenous compounds to excretable urea in five biochemical reactions . This cycle also serves as the source for endogenous arginine, ornithine, and citrulline production .

Pharmacokinetics

The synthesis of n-substituted ureas, including this compound, has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .

Result of Action

Urea derivatives are known to have diverse applications and biological properties, suggesting that they may have various effects depending on their specific structures and the biological systems they interact with .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of N-substituted ureas, including this compound, has been found to be efficient in water without an organic co-solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence or absence of certain solvents.

Biochemical Analysis

Biochemical Properties

(2-Nitrophenyl)urea plays a significant role in biochemical reactions, particularly in the recognition and sensing of anions. It interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and electrostatic interactions. For instance, this compound can form stable complexes with anions such as phosphate and fluoride, which are crucial in many biological processes . The urea moiety in this compound acts as a recognition site, while the nitrophenyl group serves as a chromogenic signal group, enhancing the compound’s ability to detect and bind anions .

Cellular Effects

This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular function. For example, this compound can inhibit or activate specific enzymes, thereby modulating the metabolic flux and altering the levels of metabolites within the cell . Additionally, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, resulting in changes in the expression of target genes.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form hydrogen bonds and electrostatic interactions with biomolecules. This compound can bind to enzymes, proteins, and other biomolecules, leading to inhibition or activation of their functions. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Conversely, it can also activate enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. It is crucial to determine the optimal dosage of this compound to achieve the desired effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can modulate the activity of enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation . By influencing these pathways, this compound can alter the levels of metabolites and affect cellular energy production. Additionally, this compound can interact with cofactors, such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, further modulating metabolic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its effectiveness and activity, as its accumulation in certain regions may enhance its interactions with target biomolecules. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production. The subcellular localization of this compound determines its interactions with biomolecules and its overall impact on cellular function.

Properties

IUPAC Name

(2-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-7(11)9-5-3-1-2-4-6(5)10(12)13/h1-4H,(H3,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZUXIKLRGSNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396259
Record name (2-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2273-04-3
Record name (2-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to obtain (2-nitrophenyl)urea derivatives?

A1: Two main synthetic approaches are highlighted in the research:

  • Reaction of nitroanilines with methyl chloroformate followed by aniline: This method offers a simple, efficient route with high yields for various N-phenyl-N'-(nitrophenyl)urea derivatives. []
  • Solid-state synthesis: This method allows for the preparation of aryl 2-nitrophenyl ureas at room temperature, providing an alternative synthesis route. []

Q2: How does the position of the nitro group on the phenyl ring influence the biological activity of diphenylurea derivatives?

A3: In the study of N-phenyl-N'-(nitrophenyl)urea derivatives, the position of the nitro group significantly impacted the plant growth promoting activity. Compounds with the nitro group in the meta position exhibited the highest activity, followed by para and then ortho. [] This suggests that electronic effects influenced by the nitro group's position play a role in the observed activity.

Q3: What alternative applications have been explored for this compound derivatives?

A4: While biological applications are being investigated, this compound derivatives are also explored as potential propellant stabilizer derivatives. Specifically, N-alkylated derivatives like ethyl and methyl centralite are being studied for these applications. []

Q4: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A5: Researchers commonly employ Infrared (IR) and Mass Spectrometry (MS) to confirm the structure of synthesized this compound derivatives. These techniques provide information on functional groups and molecular weight, respectively. [] Further characterization may involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

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